N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide
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Overview
Description
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an oxalamide group, a phenyl ring substituted with a dioxidoisothiazolidinyl group, and a phenethyl group
Mechanism of Action
Target of Action
The primary target of the compound N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression of cells through the G1 (growth) phase and the S (DNA synthesis) phase .
Mode of Action
It is known that compounds targeting cdk2 typically inhibit its activity, thereby halting the progression of the cell cycle and potentially leading to cell death .
Biochemical Pathways
By inhibiting CDK2, it could disrupt the normal progression of the cell cycle, affecting cellular growth and proliferation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its elimination from the body .
Result of Action
Given its target, it can be inferred that it may lead to cell cycle arrest and potentially cell death .
Action Environment
Environmental factors can significantly impact the effectiveness and stability of a compound, including temperature, pH, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide typically involves multiple steps:
Formation of the dioxidoisothiazolidinyl intermediate: This step involves the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent to form the dioxidoisothiazolidinyl group.
Substitution on the phenyl ring: The intermediate is then reacted with a methyl-substituted phenyl compound under conditions that facilitate electrophilic aromatic substitution.
Formation of the oxalamide linkage: The final step involves the reaction of the substituted phenyl intermediate with oxalyl chloride and a phenethylamine derivative to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the oxalamide or dioxidoisothiazolidinyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the oxalamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
Uniqueness
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both the dioxidoisothiazolidinyl and oxalamide groups. This combination of functional groups imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15-8-9-17(23-12-5-13-28(23,26)27)14-18(15)22-20(25)19(24)21-11-10-16-6-3-2-4-7-16/h2-4,6-9,14H,5,10-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGSJYJWIVILCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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